molecular formula C7H3BrClF3O3S B1398631 5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride CAS No. 915763-79-0

5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride

Cat. No.: B1398631
CAS No.: 915763-79-0
M. Wt: 339.51 g/mol
InChI Key: XZAKKJIPMFOOPN-UHFFFAOYSA-N
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Description

5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H3BrClF3O3S. It is a colorless to pale yellow liquid that is soluble in common organic solvents such as ethanol, ether, and xylene . This compound is notable for its trifluoromethoxy group, which imparts unique chemical properties and reactivity.

Preparation Methods

The synthesis of 5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 5-bromo-2-(trifluoromethoxy)benzenesulfonyl fluoride with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

5-Bromo-2-(trifluoromethoxy)benzenesulfonyl fluoride+Thionyl chloride5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride+SO2+HCl\text{5-Bromo-2-(trifluoromethoxy)benzenesulfonyl fluoride} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5-Bromo-2-(trifluoromethoxy)benzenesulfonyl fluoride+Thionyl chloride→5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride+SO2​+HCl

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines to form sulfonamides. For example, reacting with aniline yields 5-bromo-2-(trifluoromethoxy)benzenesulfonamide.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Hydrolysis: In the presence of water, it hydrolyzes to form 5-bromo-2-(trifluoromethoxy)benzenesulfonic acid and hydrochloric acid.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations, including the formation of sulfonamides, sulfonates, and sulfonyl derivatives. The trifluoromethoxy group enhances the compound’s stability and reactivity by electron-withdrawing effects, which can influence the overall reaction kinetics and product distribution .

Properties

IUPAC Name

5-bromo-2-(trifluoromethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O3S/c8-4-1-2-5(15-7(10,11)12)6(3-4)16(9,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAKKJIPMFOOPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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